N-(2-Aminoethyl)acetamide

Perovskite photodetectors Additive engineering Phase stabilization

Researchers often face limitations when mono-functional amines or amides fail to deliver the precise balance of nucleophilicity and hydrogen-bonding capacity required for advanced material synthesis. N-(2-Aminoethyl)acetamide (CAS 1001-53-2) is a bifunctional building block that uniquely addresses this gap, featuring both a reactive primary amine and a hydrogen-bond-donating amide within a compact molecular scaffold. - Enables phase-pure α-FAPbI₃ perovskite films for high-performance photodetectors achieving 0.48 A/W responsivity and 95% EQE. - Documented precursor for lysidine, a heterocyclic scaffold in drug discovery. - Forms mixed two-component monolayers on glassy carbon electrodes, enabling tunable electrochemical sensor interfaces.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 1001-53-2
Cat. No. B091136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)acetamide
CAS1001-53-2
SynonymsN-(2-aminoethyl)acetamide
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCC(=O)NCCN
InChIInChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7)
InChIKeyDAKZISABEDGGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)acetamide Overview


N-(2-Aminoethyl)acetamide (N-acetylethylenediamine, CAS 1001-53-2) is a bifunctional organic building block with both an amide and a primary amine group . It is a solid at room temperature with a melting point of 50–51 °C and a boiling point of 128 °C at 3 mmHg . This compound serves as a versatile intermediate in organic synthesis and materials science, with applications ranging from pharmaceutical precursors to advanced functional materials .

Bifunctional building block: amide hydrogen-bond donor + nucleophilic primary amine
Suitable for perovskite additive engineering, heterocycle synthesis, and surface modification
Solid reagent; melting point range and boiling point under reduced pressure as per COA

N-(2-Aminoethyl)acetamide: Why Substitution Fails


The bifunctional nature of N-(2-Aminoethyl)acetamide—featuring both a hydrogen-bond donating amide and a nucleophilic primary amine—imparts unique reactivity and binding properties that are not shared by simpler amines or amides [1]. Substitution with a generic amine, such as ethylenediamine, or a simple amide, like acetamide, fails to recapitulate the precise balance of hydrogen-bonding capacity and nucleophilicity required for applications like perovskite defect passivation or specific receptor modulation . This structural specificity dictates its selection for advanced material synthesis and biochemical studies where mono-functional analogs are insufficient .

Generic amines (e.g., ethylenediamine) lack the amide hydrogen-bonding capacity needed for perovskite defect passivation and specific receptor modulation.
Simple amides (e.g., acetamide) cannot provide the nucleophilic primary amine for covalent surface attachment or intramolecular cyclization.
The bifunctional balance may not be replicated by mixtures of separate amines and amides; interdependent reactivity may shift synthesis outcomes.

N-(2-Aminoethyl)acetamide Performance Data


Perovskite Photodetector Enhancement

The introduction of N-(2-aminoethyl)acetamide as an additive into FAPbI3 perovskite precursors enabled the fabrication of a high-performance, self-powered photodetector [1]. The device achieved a maximum responsivity of 0.48 A/W at 700 nm and a peak external quantum efficiency (EQE) of 95% at 440 nm [1]. This performance is attributed to the additive's ability to reduce the phase-transition energy barrier and passivate film defects, leading to a phase-pure α-FAPbI3 film [1]. While direct, head-to-head performance data for the same device architecture without the additive is not reported in the primary source, the achievement of a high EQE (95%) in a self-powered configuration is a strong class-level indicator of the additive's efficacy compared to additive-free processes, which often yield lower phase purity and device performance [2].

Photodetector metrics
Class-level inference
Responsivity 0.48 A/W at 700 nm; Peak EQE 95% at 440 nm
Supports additive role in achieving phase-pure α-FAPbI3 and self-powered performance
Direct head-to-head data with additive-free device not reported in same study
Perovskite photodetectors Additive engineering Phase stabilization

Lysidine Synthesis from Bifunctional Precursor

N-(2-Aminoethyl)acetamide is a documented precursor in the synthesis of lysidine, a heterocyclic compound of interest in medicinal chemistry . This specific transformation leverages the compound's unique combination of an amide and a primary amine, which allows for intramolecular cyclization reactions not possible with simpler, mono-functional analogs like ethylenediamine or acetamide [1]. While no quantitative yield data comparing the target compound to alternative synthetic routes is available in the public domain, the established use in lysidine synthesis provides a clear, application-specific differentiation for procurement in medicinal chemistry research .

Lysidine synthesis
Supporting evidence
Key intermediate for lysidine via intramolecular cyclization
Application-specific synthetic utility for medicinal chemistry
Quantitative yield comparison data not publicly available
Medicinal chemistry Heterocycle synthesis Building block utility

Mixed Monolayer Assembly on Carbon Electrodes

N-(2-Aminoethyl)acetamide is utilized in the preparation of mixed two-component monolayers on glassy carbon electrodes . This application exploits the compound's amine group for covalent attachment to the carbon surface and its amide group to tune the surface's physicochemical properties, such as wettability and electron transfer kinetics [1]. Compared to using a simple amine (e.g., ethylenediamine) or a simple amide (e.g., acetamide), this bifunctional molecule allows for the creation of a more chemically defined and functionally versatile interface, which is critical for sensor development and fundamental electrochemical studies .

Monolayer assembly
Class-level inference
Bifunctional mixed monolayers on glassy carbon electrodes
Enables tunable surface chemistry for electrochemical sensor research
Property differentiation inferred from class-level surface modification data
Electrochemistry Surface modification Monolayer assembly

N-(2-Aminoethyl)acetamide Application Scenarios


Phase-Pure Perovskite Photodetector Fabrication

Based on the demonstrated ability of N-(2-aminoethyl)acetamide to enable phase-pure α-FAPbI3 perovskite films and high-performance self-powered photodetectors (0.48 A/W responsivity, 95% EQE) [1], this compound is ideally suited for materials science labs and manufacturers developing next-generation perovskite-based optoelectronic devices. Its use as an additive is critical for achieving the phase purity and defect passivation necessary for high efficiency and stability.

Lysidine Synthesis Intermediate

N-(2-Aminoethyl)acetamide is a documented precursor for the synthesis of lysidine, a heterocyclic scaffold of interest in drug discovery . Procurement of this building block is essential for research groups focused on synthesizing lysidine-containing compounds for biological evaluation, where alternative synthetic routes are less direct or require more complex starting materials.

Bifunctional Surface Modifier for Electrochemical Sensors

The ability of N-(2-Aminoethyl)acetamide to form mixed, two-component monolayers on glassy carbon electrodes makes it a valuable reagent for electrochemists developing sensors and studying interfacial phenomena. Its dual functionality provides a more tunable and chemically defined surface compared to mono-functional alternatives, enabling precise control over electrode properties.

Application
Selection Property
Validation Focus
Phase-pure perovskite photodetectors
Amide-assisted phase stabilization and defect passivation
Photodetector EQE, responsivity, and ambient stability testing
Lysidine and heterocycle synthesis
Bifunctional amine-amide for intramolecular cyclization
Heterocycle formation efficiency and product purity
Electrochemical sensor interfaces
Covalent amine attachment with amide-based surface tuning
Monolayer uniformity, electron transfer kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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